1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.
Coupling with the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under mild conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14-8-7-13(11-5-6-11)18-19(14)10-9-16-15(21)17-12-3-1-2-4-12/h7-8,11-12H,1-6,9-10H2,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQMQOIUGCSRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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